3-Methoxyquinoline

概要

説明

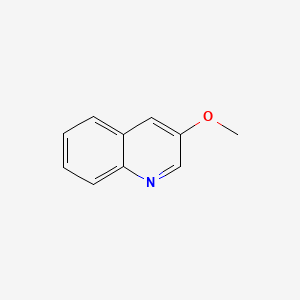

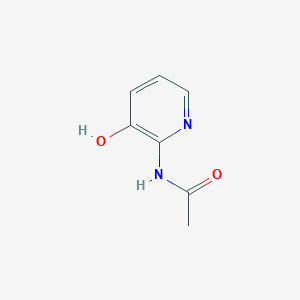

3-Methoxyquinoline is a heterocyclic compound with the molecular formula C10H9NO . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of 3-Methoxyquinoline involves a reaction with copper (I) iodide in N,N-dimethyl-formamide for 16 hours under reflux conditions . This process is known as Ullmann Condensation . There are also other synthesis protocols reported in the literature for the construction of this scaffold .Molecular Structure Analysis

The molecular structure of 3-Methoxyquinoline consists of a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 159.19 .Chemical Reactions Analysis

Quinoline and its derivatives, including 3-Methoxyquinoline, have been synthesized using various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis

3-Methoxyquinoline has a density of 1.1±0.1 g/cm3, a boiling point of 280.1±13.0 °C at 760 mmHg, and a flash point of 102.7±10.1 °C . It has a molar refractivity of 48.9±0.3 cm3 .科学的研究の応用

Third-Generation Photovoltaics

3-Methoxyquinoline derivatives have been identified as promising materials for third-generation photovoltaic applications. They are particularly noted for their absorption spectra and energy levels , which are crucial for efficient solar energy conversion . These compounds can be used in the architecture and design of polymer solar cells and dye-sensitized solar cells (DSSCs) , offering a potential alternative to conventional silicon-based photovoltaic panels due to their excellent mechanical properties and plastic characteristics .

Organic Light-Emitting Diodes (OLEDs)

In the field of optoelectronics, 3-Methoxyquinoline derivatives are valuable for the emission layer of OLEDs. Their electronic properties make them suitable for creating devices that offer high-quality display technologies with lower power consumption compared to traditional LEDs .

Biomedical Applications

Quinoline derivatives, including 3-Methoxyquinoline, are being explored for various biomedical applications. Their structural properties allow for the development of new drugs with potential anti-malarial, antitumor, and antimicrobial activities. As a core template in drug design, quinoline is instrumental in synthesizing many therapeutic agents .

Organic Transistors

The electronic properties of 3-Methoxyquinoline make it a candidate for use in organic transistors. These transistors can be applied in flexible electronics and have the advantage of being produced at lower temperatures, which can reduce manufacturing costs .

Synthetic Chemistry

3-Methoxyquinoline serves as an intermediate in organic synthesis. Its reactivity and stability are leveraged to create complex molecules for various chemical applications, including the development of new materials and catalysts .

Photophysics Research

The photophysical properties of quinoline derivatives are studied for their potential applications in all-solution-processed OLEDs. Research in this area focuses on understanding the interaction of light with these compounds, which is fundamental for advancing OLED technology .

Safety And Hazards

将来の方向性

Quinoline and its derivatives, including 3-Methoxyquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They are essential scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of 3-Methoxyquinoline research could focus on developing more efficient synthesis methods and exploring its potential biological and pharmaceutical activities .

特性

IUPAC Name |

3-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-9-6-8-4-2-3-5-10(8)11-7-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCRFDKOKZGTDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341800 | |

| Record name | 3-Methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxyquinoline | |

CAS RN |

6931-17-5 | |

| Record name | 3-Methoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6931-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the methoxy group at the 3-position influence the reactivity of quinoline in the context of C–H bond activation by rhodium catalysts?

A1: Research indicates that 3-methoxyquinoline behaves similarly to 3-methylquinoline when reacting with the rhodium(I) complex RhH{κ3-P,O,P-[xant(PiPr2)2]} []. Both substrates undergo selective C–H bond activation at the 2-position of the quinoline ring, forming the corresponding rhodium(I)-(2-quinolinyl) complex as the major product []. This suggests that both the methoxy and methyl groups at the 3-position direct the rhodium catalyst towards activation of the C–H bond at the 2-position, likely due to a combination of steric and electronic factors.

Q2: Are there alternative synthetic routes to 3-methoxyquinolines besides the rhodium-catalyzed C–H activation method?

A2: Yes, an alternative approach involves the cyclization of 1-isocyano-2-(2-lithio-2-methoxyethenyl)benzenes [, ]. This method provides a different route to constructing the quinoline core with the 3-methoxy substituent already in place.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-](/img/structure/B1296779.png)

![5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1296812.png)